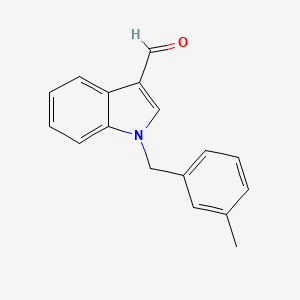
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (MBI-3CA) is a synthetic compound that has recently gained attention for its potential applications in scientific research. MBI-3CA is a valuable and versatile compound that has been used in various fields of study, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Catalysis and Synthesis
- The compound 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and its derivatives are utilized in synthetic organic chemistry, particularly in catalytic processes. Palladacycles with an indole core, derived from ligands containing 1H-indole-3-carbaldehyde, have been designed for use as catalysts. These catalysts have shown efficiency in the Suzuki–Miyaura coupling of aryl chlorides and aryl bromides, as well as in the allylation of various aldehydes. The ligands and palladacycles have been characterized and found to bind in a tridentate (N, C−, N′) pincer mode, contributing to their catalytic activity (Singh et al., 2017).
Medical Research
- Indole-3-carbaldehyde, a compound related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, has been investigated for its anti-inflammatory and antimicrobial properties. Additionally, it has shown activity as a 12- & 15-lipoxygenase inhibitor and potential anti-tumor properties. Research into its applications as an active moiety in various syntheses underlines its versatility and relevance in medical research (Yogita Madan, 2020).
Antioxidant Properties
- Derivatives of 1H-indole carbaldehyde, closely related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, have been synthesized and tested for their antioxidant properties. The compounds exhibited considerable activity, with some showing remarkable activity at low concentrations. The presence of halogens at specific positions in the phenyl ring was identified as a factor contributing to the high antioxidant activity (Gopi & Dhanaraju, 2020).
Material Chemistry
- The compound and its derivatives are also relevant in material chemistry, particularly in the development of nanocatalysts and green chemistry approaches. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes, a class to which 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde belongs, has been performed using ZnO nanoparticles. This method presents advantages such as excellent yields, short reaction times, high reaction rates, and environmental and economic benefits (Yogita Madan, 2020).
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-5-4-6-14(9-13)10-18-11-15(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZPUPSNRQSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322631 |
Source


|
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
428470-09-1 |
Source


|
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

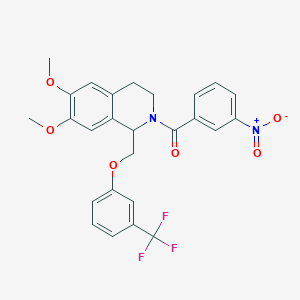
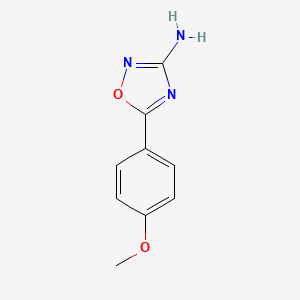
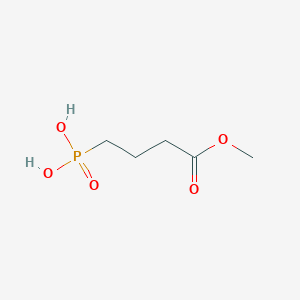

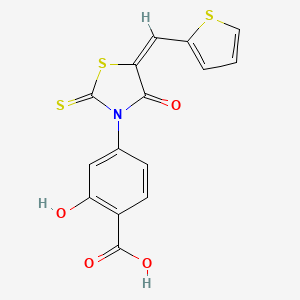

![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)
![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)
![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)
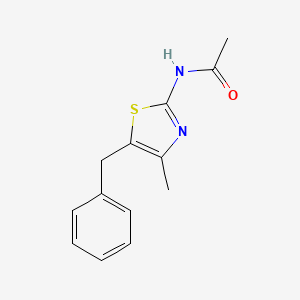
![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)

